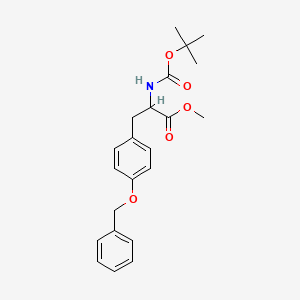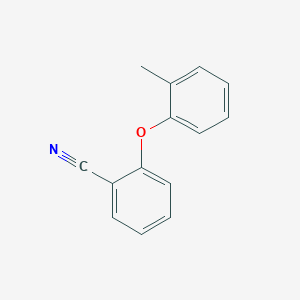amine CAS No. 90919-74-7](/img/structure/B3166202.png)
[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
Vue d'ensemble
Description
(2,4-Dichlorophenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,4-dichlorophenyl group attached to a methyl group, which is further connected to a prop-2-en-1-ylamine moiety
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It has been suggested that similar compounds may act on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction could potentially inhibit the function of the receptor, leading to downstream effects.
Biochemical Pathways
It has been observed that similar compounds can affect the mitochondrial membrane potential (δψm) of epimastigote forms ofTrypanosoma cruzi . This suggests that the compound may interfere with energy production in the parasite, leading to its death.
Pharmacokinetics
It has been suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . This could potentially influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit the proliferation ofTrypanosoma cruzi in infected cell cultures . This suggests that the compound may have potential antitrypanosomal activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methylamine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
(2,4-Dichlorophenyl)methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Comparaison Avec Des Composés Similaires
(2,4-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:
[(2,4-Dichlorophenyl)methyl]amine: Lacks the prop-2-en-1-yl group, which may result in different chemical and biological properties.
(2,4-Dichlorophenyl)methylamine: Contains a propyl group instead of a prop-2-en-1-yl group, leading to variations in reactivity and applications.
(2,4-Dichlorophenyl)methylamine:
The uniqueness of (2,4-Dichlorophenyl)methylamine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h2-4,6,13H,1,5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYDBQYKTMRHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)




![2-Chloro-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B3166223.png)
